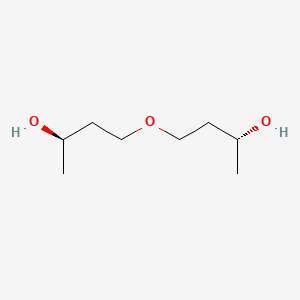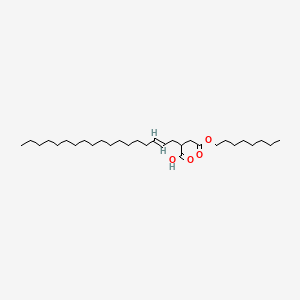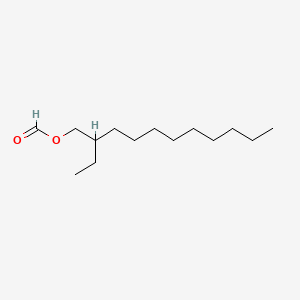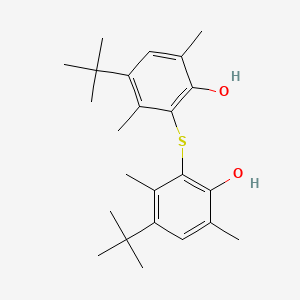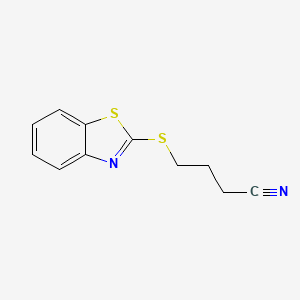
Butanenitrile, 4-(2-benzothiazolylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanenitrile, 4-(2-benzothiazolylthio)- is a chemical compound that features a butanenitrile group attached to a benzothiazole ring via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile, 4-(2-benzothiazolylthio)- typically involves the reaction of 2-mercaptobenzothiazole with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Butanenitrile, 4-(2-benzothiazolylthio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Applications De Recherche Scientifique
Butanenitrile, 4-(2-benzothiazolylthio)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Butanenitrile, 4-(2-benzothiazolylthio)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known for its ability to interact with biological macromolecules, which can lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler structure without the butanenitrile group.
2-Mercaptobenzothiazole: Contains a thiol group instead of the butanenitrile group.
Benzothiazole sulfoxide: An oxidized form of benzothiazole.
Uniqueness
Butanenitrile, 4-(2-benzothiazolylthio)- is unique due to the presence of both the benzothiazole ring and the butanenitrile group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler benzothiazole derivatives.
Propriétés
Numéro CAS |
73824-29-0 |
|---|---|
Formule moléculaire |
C11H10N2S2 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-ylsulfanyl)butanenitrile |
InChI |
InChI=1S/C11H10N2S2/c12-7-3-4-8-14-11-13-9-5-1-2-6-10(9)15-11/h1-2,5-6H,3-4,8H2 |
Clé InChI |
KJBOFUUAPCUIJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




